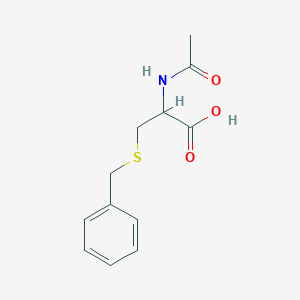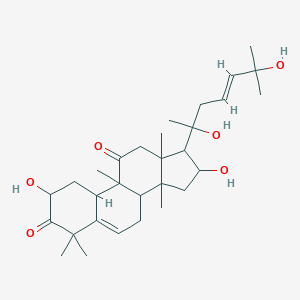
2-amino-N-(2-phényléthyl)benzamide
Vue d'ensemble
Description
2-amino-N-(2-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O. This compound is part of the benzamide family, which is known for its diverse applications in pharmaceuticals, agriculture, and industrial chemistry. Benzamides are characterized by the presence of a benzene ring attached to an amide group, and in this case, the compound also includes an amino group and a phenylethyl group.
Applications De Recherche Scientifique
2-amino-N-(2-phenylethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
Target of Action
The primary targets of 2-amino-N-(2-phenylethyl)benzamide are human glucokinase (GK) and breakpoint cluster Abl (Bcr-Abl) and histone deacetylase (HDAC) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . Bcr-Abl and HDAC are key targets in cancer drug development .
Mode of Action
2-amino-N-(2-phenylethyl)benzamide acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, enhancing its catalytic action . In cancer drug development, it shows inhibitory activity against Bcr-Abl and HDAC1 .
Biochemical Pathways
The activation of GK by 2-amino-N-(2-phenylethyl)benzamide enhances the transformation of glucose to glucose-6-phosphate . This plays a significant role in the regulation of insulin secretion and glucose homeostasis . In cancer cells, the compound inhibits Bcr-Abl and HDAC1, affecting multiple signaling pathways involved in cell proliferation and survival .
Result of Action
The activation of GK by 2-amino-N-(2-phenylethyl)benzamide can lead to significant hypoglycemic effects, beneficial for the therapy of type-2 diabetes . The inhibition of Bcr-Abl and HDAC1 in cancer cells can result in potent antiproliferative activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-amino-N-(2-phenylethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times. The reaction typically involves heating the reactants in the presence of the catalyst and ultrasonic waves, which accelerates the reaction.
Industrial Production Methods
In industrial settings, the production of 2-amino-N-(2-phenylethyl)benzamide often involves the reaction of phenethylamine with benzoyl chloride in a suitable solvent at low temperatures . The product is then purified through crystallization. This method is preferred for its simplicity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-(2-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the amide group.
Substitution: Various substituted benzamides depending on the electrophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-amino-N-(2-phenylethyl)benzamide is unique due to its specific structural features, such as the presence of both an amino group and a phenylethyl group attached to the benzamide core. This unique structure contributes to its distinct chemical reactivity and biological activity compared to other benzamide derivatives.
Propriétés
IUPAC Name |
2-amino-N-(2-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c16-14-9-5-4-8-13(14)15(18)17-11-10-12-6-2-1-3-7-12/h1-9H,10-11,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUCIDPYOGNAEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352333 | |
| Record name | 2-amino-n-phenethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19050-62-5 | |
| Record name | 2-amino-n-phenethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















